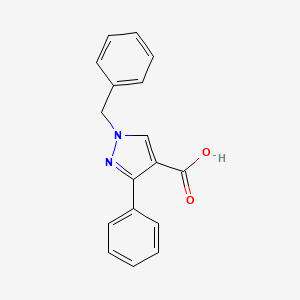

Acide 1-benzyl-3-phényl-1H-pyrazole-4-carboxylique

Vue d'ensemble

Description

Applications De Recherche Scientifique

WAY-638861 is used extensively in scientific research. It serves as a biochemical reagent in various studies, including those related to chemistry, biology, and medicine . Its applications include:

Chemistry: Used as a calibration standard in magnetic measurements and as a reducing agent.

Biology: Employed in studies involving biochemical pathways and molecular interactions.

Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

Industry: Utilized in photographic chemistry and as a catalyst for polymerization.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as cyclooxygenase and lipoxygenase suggests its potential as an anti-inflammatory agent . Additionally, its binding affinity to specific proteins can modulate signal transduction pathways, impacting cellular responses.

Cellular Effects

The effects of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in inflammatory responses, thereby modulating the production of cytokines and other signaling molecules . Furthermore, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and energy production within the cell.

Molecular Mechanism

At the molecular level, 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound’s interaction with cyclooxygenase enzymes results in the inhibition of prostaglandin synthesis, which is crucial for inflammatory responses . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, provided it is stored and handled correctly.

Dosage Effects in Animal Models

The effects of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its overall biological activity. Additionally, its interaction with cofactors such as NADPH can influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . This localization is essential for its interaction with specific biomolecules and its overall biological activity.

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour le WAY-638861 ne sont pas largement documentées dans la littérature publique. Il est généralement synthétisé dans des laboratoires spécialisés dans des conditions contrôlées afin d'assurer une grande pureté et une grande constance .

Analyse Des Réactions Chimiques

WAY-638861 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions communs utilisés dans ces réactions ne sont pas explicitement détaillés dans les sources disponibles. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

WAY-638861 est largement utilisé dans la recherche scientifique. Il sert de réactif biochimique dans diverses études, notamment celles liées à la chimie, à la biologie et à la médecine . Ses applications comprennent :

Chimie : Utilisé comme étalon de calibration dans les mesures magnétiques et comme agent réducteur.

Biologie : Utilisé dans des études impliquant des voies biochimiques et des interactions moléculaires.

Médecine : Investigated for its potential therapeutic effects and interactions with biological targets.

Industrie : Utilisé en chimie photographique et comme catalyseur de polymérisation.

Mécanisme d'action

Le mécanisme d'action du WAY-638861 implique son interaction avec des cibles et des voies moléculaires spécifiques. Des informations détaillées sur ses cibles et ses voies moléculaires ne sont pas facilement disponibles dans les sources publiques . Des recherches supplémentaires sont nécessaires pour élucider les mécanismes précis par lesquels il exerce ses effets.

Comparaison Avec Des Composés Similaires

WAY-638861 peut être comparé à d'autres composés similaires, tels que l'acide 1-benzyl-3-phénylpyrazole-4-carboxylique et les dérivés pyrazoles apparentés . Ces composés partagent des similitudes structurales mais peuvent différer dans leurs propriétés chimiques et leurs applications spécifiques. WAY-638861 est unique dans ses applications spécifiques et les conditions dans lesquelles il est utilisé en recherche .

Composés similaires :

- Acide 1-benzyl-3-phénylpyrazole-4-carboxylique

- MLS001002735

- SCHEMBL4265334

- CHEMBL1886925

Propriétés

IUPAC Name |

1-benzyl-3-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)15-12-19(11-13-7-3-1-4-8-13)18-16(15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMFTJJYFCUIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331234 | |

| Record name | 1-benzyl-3-phenylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837466 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

905589-98-2 | |

| Record name | 1-benzyl-3-phenylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propanoyl]piperazine-2-carbonitrile](/img/structure/B2563895.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2563899.png)

![N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2563900.png)

![1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2563903.png)